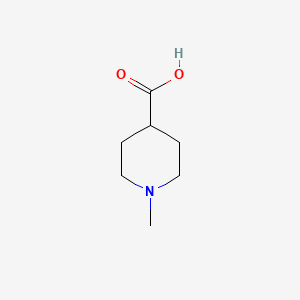










|
REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2]Cl.Cl.[C:6]([C:8]1([NH:14][C:15]([CH:17]([NH:25][C:26]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[O:27])[CH2:18][CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[O:16])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)#[N:7].[CH3:34][N:35]1[CH2:40][CH2:39]O[CH2:37][CH2:36]1.CN([CH:44]=[O:45])C>C(=O)(O)[O-].[Na+]>[CH3:34][N:35]1[CH2:36][CH2:37][CH:33]([C:32]([OH:45])=[O:31])[CH2:39][CH2:40]1.[C:6]([C:8]1([NH:14][C:15]([CH:17]([NH:25][C:26]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[O:27])[CH2:18][CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)=[O:16])[CH2:9][CH2:10][N:11]([C:44]([CH:2]2[CH2:1][CH2:34][N:35]([CH3:40])[CH2:36][CH2:37]2)=[O:45])[CH2:12][CH2:13]1)#[N:7] |f:1.2,5.6|
|


|
Name
|
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride
|
|
Quantity
|
0.128 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(#N)C1(CCNCC1)NC(=O)C(CC1CCCCC1)NC(=O)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring overnight (16 h)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with 2×50 mL of EtOAc
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic extracts were concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by semi-prep reverse-phase
|
|
Type
|
CUSTOM
|
|
Details
|
over a gradient of 25 min
|
|
Duration
|
25 min
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCC(CC1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.3 mmol | |
| AMOUNT: MASS | 0.05 g | |
| AMOUNT: EQUIVALENTS |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)C1CCN(CC1)C)NC(=O)C(CC1CCCCC1)NC(=O)N1CCOCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 39 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |